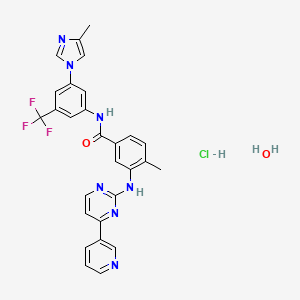

Nilotinib Hydrochloride Monohydrate

Beschreibung

Contextualization within Tyrosine Kinase Inhibitor (TKI) Research

Tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the action of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and differentiation. The development of TKIs revolutionized the treatment of certain cancers, particularly Chronic Myeloid Leukemia (CML). nih.gov

The first-generation TKI, imatinib (B729), proved highly effective in treating CML by targeting the Bcr-Abl fusion protein, the product of the Philadelphia chromosome translocation that drives the disease. nih.gov However, the emergence of imatinib resistance, often due to point mutations in the Bcr-Abl kinase domain, necessitated the development of new therapeutic strategies. aacrjournals.orgnih.govnih.gov This led to the creation of second-generation TKIs, including nilotinib (B1678881), which were designed to overcome the limitations of imatinib. nih.govnih.gov

Nilotinib, like imatinib, inhibits the Bcr-Abl tyrosine kinase. drugbank.comyoutube.com However, it was rationally designed based on the structure of imatinib to have a higher binding affinity and potency. nih.govnih.gov It binds to the inactive conformation of the ABL kinase domain, similar to imatinib, but with a more optimized fit. pharmgkb.orgnih.gov This results in a significantly more potent inhibition of Bcr-Abl kinase activity, estimated to be 10 to 50 times greater than imatinib. nih.govwikipedia.org

Beyond Bcr-Abl, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including:

Platelet-derived growth factor receptor (PDGF-R) chemicalbook.compharmgkb.org

Mast/stem cell growth factor receptor (c-Kit) chemicalbook.compharmgkb.org

Discoidin domain-containing receptor 1 (DDR1) cancer.govchemicalbook.com

Colony-stimulating factor 1 receptor (CSF-1R) (to a lesser extent) cancer.govchemicalbook.com

LCK, EPHA3, EPHA8, DDR2, MAPK11, and ZAK wikipedia.org

This broader spectrum of activity contributes to its therapeutic potential in various malignancies.

Evolution and Significance as a Second-Generation Tyrosine Kinase Inhibitor

The development of nilotinib marked a significant advancement in the management of CML, particularly for patients who had developed resistance or intolerance to imatinib. nih.govnih.gov Preclinical studies demonstrated that nilotinib was effective against a wide range of imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I mutation. nih.gov

Clinical trials confirmed the efficacy of nilotinib in patients with imatinib-resistant or intolerant CML. nih.govnih.gov These studies showed that nilotinib could induce significant hematologic and cytogenetic responses in all phases of CML. nih.govnih.gov Subsequently, nilotinib was also approved as a first-line treatment for newly diagnosed Philadelphia chromosome-positive CML in the chronic phase. nih.govaacrjournals.org Studies comparing nilotinib to imatinib in the frontline setting demonstrated that nilotinib led to earlier and deeper molecular responses. nih.gov

The increased potency of nilotinib is a key factor in its improved efficacy. nih.gov However, research has also uncovered mechanisms of resistance to nilotinib itself. These can include overexpression of the Bcr-Abl protein, the multidrug resistance gene (MDR-1) product P-glycoprotein, or Src family kinases like Lyn. aacrjournals.orgnih.gov Understanding these resistance mechanisms is crucial for optimizing treatment strategies and developing third-generation TKIs. nih.gov

Current Research Landscape and Gaps in Understanding

The current research landscape for nilotinib hydrochloride monohydrate extends beyond its established role in CML. dataintelo.com A significant area of investigation is its potential application in neurodegenerative diseases, particularly Parkinson's disease and Alzheimer's disease. georgetown.eduumanitoba.canih.gov

The rationale for this research stems from the observation that nilotinib can cross the blood-brain barrier and promote the clearance of toxic protein aggregates, such as alpha-synuclein (B15492655) and beta-amyloid, through a process called autophagy. georgetown.edualzdiscovery.org In preclinical models of Parkinson's and Alzheimer's, nilotinib has been shown to reduce these toxic proteins and improve neuronal function. georgetown.edumdpi.com Early phase clinical trials in patients with Parkinson's disease have suggested that low doses of nilotinib are reasonably safe and may have beneficial effects on motor and non-motor symptoms. georgetown.eduparkinsonsnewstoday.compatientworthy.com Similarly, a Phase II trial for Alzheimer's disease has been initiated. georgetown.edu However, more extensive and conclusive clinical studies are needed to establish its efficacy in these conditions. umanitoba.ca

Gaps in the current understanding of this compound include:

The full spectrum of its off-target effects and their clinical implications.

The long-term consequences of its use, particularly in the context of neurodegenerative diseases. nih.gov

The precise mechanisms by which it modulates autophagy and its potential to be optimized for this purpose.

The development of strategies to overcome nilotinib resistance in CML more effectively. tandfonline.com

Exploration of its potential in other cancers beyond CML and GIST. datahorizzonresearch.com

Further research into the chemical and physical properties of this compound, including its various crystalline forms and their respective stabilities and bioavailabilities, is also ongoing. cambridge.orgresearchgate.netgoogle.com

Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate | chemicalbook.com |

| Molecular Formula | C28H22F3N7O・HCl・H2O | fda.govarasto.com |

| Molecular Weight | 583.99 g/mol | fda.gov |

| Appearance | White to slightly yellowish or slightly greenish-yellowish powder | chemicalbook.comfda.gov |

| Solubility | pH-dependent; aqueous solubility decreases with increasing pH. Practically insoluble in buffer solutions with pH > 4.5. Sparingly soluble in ethanol (B145695) and methanol. | chemicalbook.comfda.gov |

| pKa | pKa1 = 2.1, pKa2 = 5.4 | fda.govarasto.com |

| Log D | -1.1 (in octanol/0.1 N HCl buffer at 37°C) | fda.gov |

Nilotinib's Activity Against Imatinib-Resistant Bcr-Abl Mutations

| Sensitivity to Nilotinib | Bcr-Abl Mutations | IC50 | Source |

| High | M244V, G250E, Q252H, F311L, F317L, M351T, V379I, L387M, H396P, H396R | ≤ 70 nmol/L | nih.gov |

| Medium | Y253F, E255K, F359V | ≤ 200 nmol/L | nih.gov |

| Low | Y253H, E255V | ≤ 450 nmol/L | nih.gov |

| Insensitive | T315I | > 2 µmol/L | nih.gov |

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBPQSYLYYBPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClF3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238967 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-90-8 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Nilotinib Hydrochloride Monohydrate

Target Kinase Selectivity and Binding Kinetics

Nilotinib (B1678881) exhibits a distinct profile of kinase inhibition, primarily targeting the BCR-ABL fusion protein while also showing potent activity against other key kinases. drugbank.comfoxchase.org This selectivity is crucial to its therapeutic effect and is a result of its specific binding kinetics.

BCR-ABL Tyrosine Kinase Inhibition

The hallmark of nilotinib's mechanism is its potent and selective inhibition of the BCR-ABL tyrosine kinase, the causative agent in chronic myeloid leukemia (CML). drugbank.compatsnap.comchemicalbook.com Nilotinib was rationally designed based on the structure of imatinib (B729) to bind with high affinity to the ATP-binding site of the ABL kinase domain. nih.gov This binding stabilizes the inactive conformation of the kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival. patsnap.comchemicalbook.com

Research has shown that nilotinib is significantly more potent than its predecessor, imatinib, in inhibiting BCR-ABL. ashpublications.org It demonstrates inhibitory activity against a wide range of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation. chemicalbook.comnih.gov This enhanced potency is attributed to subtle but critical differences in its molecular interactions within the kinase's binding pocket. nih.gov

Table 1: Comparative Inhibitory Activity of Nilotinib

| Cell Line | IC50 (nM) |

|---|---|

| Imatinib-sensitive CML cell lines | Markedly higher than imatinib |

| Imatinib-resistant CML cell lines (32 of 33 mutants) | Effective inhibition |

| CML cell lines with T315I mutation | No significant inhibition |

Data sourced from clinical trial information. chemicalbook.com

Inhibition of c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR)

Beyond BCR-ABL, nilotinib demonstrates significant inhibitory activity against the c-Kit receptor tyrosine kinase and the platelet-derived growth factor receptor (PDGFR). nih.govpharmgkb.org This dual inhibition is clinically relevant in various malignancies, including gastrointestinal stromal tumors (GIST). nih.gov

Studies have shown that nilotinib potently inhibits several c-Kit mutant cell lines. nih.gov For instance, it has been shown to be as effective as imatinib in inhibiting the proliferation of cells with specific exon 11 and 13 mutations. nih.gov Furthermore, nilotinib has demonstrated efficacy against imatinib-resistant cells carrying double mutations in the KIT gene. nih.gov

Nilotinib also potently inhibits both PDGFR-alpha and PDGFR-beta. nih.gov This has been observed in its ability to block the autophosphorylation of cells transformed with PDGFR mutations. nih.gov Its activity extends to fusion proteins like FIP1L1-PDGFRα, which is associated with hypereosinophilic syndrome. nih.gov

Table 2: Nilotinib Activity against KIT and PDGFR Mutant Cell Lines

| Target | Mutation | Nilotinib IC50 (nM) |

|---|---|---|

| KIT | V560del/V654A | 192 |

| KIT | V559D/D820Y | 297 |

| FIP1L1-PDGFRα | - | <25 |

Data represents the concentration required for 50% inhibition. nih.gov

Modulation of Other Kinases (e.g., CSF-1R, DDR1)

Inhibition of DDR1 by nilotinib has been linked to reduced inflammation and vascular fibrosis in preclinical models. nih.govbohrium.com DDR1 is activated by collagen, and its inhibition by nilotinib may have therapeutic implications beyond cancer. nih.govbohrium.com

Molecular Binding Mechanisms and Conformational Stabilization of Kinase Domains

The high affinity and selectivity of nilotinib for its target kinases are rooted in its specific molecular binding mechanism. It was designed to fit into the ATP-binding pocket of the ABL kinase domain in its inactive "DFG-out" conformation, similar to imatinib. pharmgkb.org This binding stabilizes the inactive state of the kinase, preventing the conformational changes required for its activation.

The chemical structure of nilotinib, a phenylamino-pyrimidine derivative, allows for specific hydrogen bond interactions and hydrophobic contacts within the binding site. nih.gov Notably, the substitution of the N-methylpiperazine moiety found in imatinib with a phenyl group containing trifluoromethyl and imidazole (B134444) substituents in nilotinib contributes to its increased potency by reducing the reliance on hydrogen bonding. nih.gov

Downstream Signaling Pathway Modulation

By inhibiting its target kinases, nilotinib effectively disrupts the downstream signaling cascades that are crucial for cancer cell survival and proliferation.

Impact on Cell Proliferation and Apoptosis Pathways

The inhibition of BCR-ABL, c-Kit, and PDGFR by nilotinib leads to the downregulation of several key signaling pathways, including the JAK-STAT pathway. nih.govegetipdergisi.com.tr This disruption of pro-survival signals ultimately leads to the induction of apoptosis (programmed cell death) and an inhibition of cell proliferation in cancer cells. patsnap.comegetipdergisi.com.tr

Research has shown that nilotinib-induced apoptosis is mediated through the accumulation of the pro-apoptotic protein Bim. nih.govresearchgate.net Inhibition of BCR-ABL by nilotinib leads to an increase in Bim expression, which precedes the onset of apoptosis. nih.govtandfonline.com Furthermore, nilotinib has been shown to induce autophagic cell death in certain cell types, adding another layer to its mechanism of inducing cell death. nih.gov

The antiproliferative effects of nilotinib are a direct consequence of the blockade of the signaling pathways that drive the cell cycle. nih.gov Studies have demonstrated that nilotinib can arrest the cell cycle, preventing cancer cells from dividing and multiplying. nih.gov

Regulation of Cell Cycle Progression (e.g., Rb-E2F Pathway)

Nilotinib hydrochloride monohydrate has been shown to impede the G1/S transition of the cell cycle by modulating the retinoblastoma (Rb)-E2F pathway. researchgate.net This critical cell cycle checkpoint is primarily controlled by the phosphorylation status of the Rb protein. researchgate.netnih.gov In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes necessary for DNA replication and S-phase entry.

Research conducted on human melanoma A375P cells demonstrated that nilotinib treatment leads to a significant reduction in the phosphorylation of Rb at the Ser807/811 sites. researchgate.netnih.gov This inhibition of Rb phosphorylation preserves the Rb-E2F complex, thereby suppressing E2F transcriptional activity. nih.gov Consequently, the expression of E2F target genes, which are essential for the G1-to-S phase transition, is markedly downregulated. researchgate.netnih.gov

Key proteins that are downregulated by nilotinib include Cyclin E, Cyclin A, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netresearchgate.net The reduction in the levels of these proteins further contributes to the G1/S phase arrest. researchgate.net Quantitative analysis has confirmed the significant decrease in both the mRNA and protein levels of these crucial cell cycle regulators following nilotinib treatment. researchgate.net

| Target | Effect of Nilotinib | Cell Line | Observed Change | Source |

|---|---|---|---|---|

| Phospho-Rb (Ser807/811) | Inhibition | A375P | Significant decrease in phosphorylation | researchgate.netnih.gov |

| Cyclin E | Downregulation | A375P | Significant decrease in mRNA and protein levels | researchgate.netresearchgate.net |

| Cyclin A | Downregulation | A375P | Significant decrease in mRNA and protein levels | researchgate.netresearchgate.net |

| CDK2 | Downregulation | A375P | Significant decrease in mRNA and protein levels | researchgate.netresearchgate.net |

| E2F Target Gene (CCNE1) | Suppression | A375P | Significant decrease in mRNA expression | nih.gov |

| E2F Target Gene (CCNA2) | Suppression | A375P | Significant decrease in mRNA expression | nih.gov |

Interference with JAK/STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that is modulated by this compound. This pathway plays a pivotal role in transmitting signals from cytokines and growth factors to the nucleus, thereby influencing cell proliferation, differentiation, and survival.

Gene expression profiling studies in CD34+/lin- cells from patients with chronic phase chronic myeloid leukemia (CP-CML) have revealed that nilotinib treatment leads to the deregulation of genes involved in the JAK-STAT signaling pathway. nih.govresearchgate.net Specifically, a significant downregulation of several key genes has been observed after 12 months of nilotinib therapy. nih.govresearchgate.net

Among the downregulated genes are JAK2, Interleukin 7 (IL7), Signal Transducing Adaptor Molecule (STAM), Phosphoinositide-3-Kinase Catalytic Alpha Polypeptide (PIK3CA), Protein Tyrosine Phosphatase Non-Receptor Type 11 (PTPN11), RAF-1 Proto-Oncogene, Serine/Threonine Kinase (RAF1), and SOS Ras/Rac Guanine Nucleotide Exchange Factor 1 (SOS1). nih.govresearchgate.net In K562 CML cells, nilotinib treatment has been shown to decrease the expression of STAT5A and STAT5B, and significantly downregulate pro-inflammatory cytokine genes such as IFNA16, IFNA2, IFNA7, IL6, IL8, and IL16. egetipdergisi.com.tr The modulation of this pathway is believed to contribute to the therapeutic effects of nilotinib by inhibiting leukemic cell proliferation and inducing apoptosis. egetipdergisi.com.tr

| Gene | Fold Regulation (Log2) | Cell Type | Source |

|---|---|---|---|

| IFNA16 | -5.06 | K562 | egetipdergisi.com.tr |

| IFNA2 | -3.84 | K562 | egetipdergisi.com.tr |

| IFNA7 | -3.64 | K562 | egetipdergisi.com.tr |

| IL16 | -2.84 (fold down) | K562 | egetipdergisi.com.tr |

| IL6 | Significantly decreased | K562 | egetipdergisi.com.tr |

| IL8 | Significantly decreased | K562 | egetipdergisi.com.tr |

| STAT5A | Decreased mRNA and protein levels | K562 | egetipdergisi.com.tr |

| STAT5B | Decreased mRNA and protein levels | K562 | egetipdergisi.com.tr |

| JAK2 | Downregulated | CD34+/lin- CML cells | nih.govresearchgate.net |

Modulation of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that governs cell survival, proliferation, and metabolism. nih.gov this compound has been found to modulate this pathway, often in a cell-context-dependent manner.

In some BCR-ABL1 positive leukemia cells that exhibit resistance to nilotinib, the PI3K/Akt/mTOR pathway has been found to be constitutively active. nih.gov In such cases, while nilotinib alone may not be sufficient to inhibit the pathway, its combination with a dual PI3K/mTOR inhibitor can lead to a synergistic effect, resulting in the downregulation of anti-apoptotic proteins like MDM2 and inducing apoptosis. nih.gov

Furthermore, studies have shown that in the presence of stem cell factor (SCF), which can promote survival signals, nilotinib's ability to induce apoptosis is diminished. nih.gov This protective effect of SCF is mediated through the PI3K/mTOR pathway. nih.gov However, the co-administration of an mTOR inhibitor with nilotinib can overcome this resistance and restore the apoptotic response. nih.gov Nilotinib has also been shown to inhibit the phosphorylation of Akt in certain cellular contexts. selleckchem.com

| Target | Effect of Nilotinib | Cell Line/Condition | Observed Change | Source |

|---|---|---|---|---|

| p-Akt | Inhibition | Human Hepatic Stellate Cells | Significant inhibition of PDGF and TGFβ-stimulated phosphorylation | selleckchem.com |

| mTORC1 activity | Partial restoration by mTOR inhibitor | K562, LAMA-84 (in presence of SCF) | RAD-001 partially restored nilotinib IC50 | nih.gov |

| p-mTOR | Suppression (in sensitive cells) | JURL-MK2 | Suppressed by nilotinib | nih.gov |

| p-S6 | Suppression (in sensitive cells) | JURL-MK2 | Suppressed by nilotinib | nih.gov |

| p-4E-BP1 | Suppression (in sensitive cells) | JURL-MK2 | Suppressed by nilotinib | nih.gov |

Cellular Responses to this compound

The molecular perturbations induced by this compound culminate in a range of cellular responses. A prominent effect is the inhibition of cell proliferation and migration, as observed in various cancer cell lines. researchgate.net

In the context of inflammatory responses, nilotinib has demonstrated the ability to modulate the secretion of cytokines. In a study using a monocyte cell line, nilotinib was shown to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) with an IC50 of approximately 400-500 nM. biorxiv.org This anti-inflammatory effect is further supported by findings that nilotinib treatment leads to a decrease in the secretion of other pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). biorxiv.org

Furthermore, nilotinib has been observed to affect the expression of cell surface markers associated with monocyte activation and adhesion. The expression of CD11c, CD14, CD44, CD49a, and CD54 on monocytes was found to be suppressed following nilotinib treatment. researchgate.net This suggests that nilotinib may interfere with the differentiation of monocytes into macrophages and reduce immune cell adhesion. researchgate.net

| Cellular Response | Effect of Nilotinib | Cell Type | Observed Change | Source |

|---|---|---|---|---|

| Cell Proliferation | Inhibition | A375P | Significant reduction | researchgate.net |

| Cell Migration | Inhibition | A375P | Significant reduction | researchgate.net |

| TNF-α Secretion | Inhibition | THP-1 | IC50 ~400-500 nM | biorxiv.org |

| IL-1β Secretion | Reduction | THP-1 (E. coli stimulated) | Decreased cytokine secretion | biorxiv.org |

| IL-6 Secretion | Reduction | THP-1 (E. coli stimulated) | Decreased cytokine secretion | biorxiv.org |

| CD11c Expression | Suppression | THP-1 | Suppressed upregulation induced by E. coli | researchgate.net |

| CD14 Expression | Suppression | THP-1 | Suppressed upregulation induced by E. coli | researchgate.net |

Preclinical Research and Experimental Models

In Vitro Efficacy Studies

Preclinical studies have robustly demonstrated nilotinib's potent activity against Philadelphia chromosome-positive (Ph+) leukemic cell lines. Research has shown that nilotinib (B1678881) is approximately 30-fold more effective than imatinib (B729) at inducing cell death in BCR-ABL-dependent cell lines derived from patients with Chronic Myeloid Leukemia (CML), such as K562 and KU-812F. nih.gov This heightened potency is also observed in Ph-positive Acute Lymphoblastic Leukemia (ALL) cell lines expressing the p190 BCR-ABL fusion protein, where nilotinib was found to be over 20 times more potent than imatinib in inhibiting the proliferation and phosphorylation of the target kinase. nih.gov

A significant focus of in vitro research has been on nilotinib's efficacy against imatinib-resistant CML. Nilotinib has shown activity against 32 out of 33 imatinib-resistant cell lines harboring various BCR-ABL mutations. nih.gov The sensitivity to nilotinib varies depending on the specific mutation. nih.gov For instance, the M351T mutation, which confers resistance to imatinib, has little effect on nilotinib binding. nih.gov However, the T315I mutation remains insensitive to nilotinib. nih.gov

Combination studies have also been explored. When tested with alkylating agents like mafosfamide (B565123) and treosulfan (B1682457) in imatinib-sensitive CML cell lines (K562, LAMA84), nilotinib produced synergistic to additive effects. nih.gov In imatinib-resistant versions of these cell lines, combinations with mafosfamide, treosulfan, and busulfan (B1668071) were synergistic at higher growth inhibition levels. nih.gov

Table 1: In Vitro Activity of Nilotinib in Leukemic Cell Lines

| Cell Line | Cancer Type | Key Finding | Citation |

|---|---|---|---|

| K562, KU-812F | CML | ~30-fold more potent than imatinib in killing BCR-ABL-dependent cells. | nih.gov |

| LAMA84 | CML | Synergistic effects when combined with mafosfamide in imatinib-sensitive cells. | nih.gov |

| K562-R, LAMA84-R | Imatinib-Resistant CML | Synergistic effects with alkylating agents (mafosfamide, treosulfan, busulfan). | nih.gov |

| Ba/F3 (p190) | Ph+ ALL | >20 times more potent than imatinib in inhibiting proliferation. | nih.gov |

| Ba/F3 (mutant BCR-ABL) | Imatinib-Resistant CML | Active against 32 of 33 tested imatinib-resistant mutations. | nih.gov |

Nilotinib's preclinical investigation extends beyond leukemia to various solid tumors. In models of Gastrointestinal Stromal Tumors (GIST), nilotinib has demonstrated significant antitumor effects. nih.gov It effectively inhibited the proliferation of both parental and imatinib-resistant GIST cell lines in a concentration-dependent manner. nih.gov The compound targets key signaling pathways in GIST, including the receptor tyrosine kinases KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). nih.gov In murine Ba/F3 cells engineered to express wild-type KIT, nilotinib was a more potent inhibitor of cell proliferation (IC50 of 35 nM) compared to imatinib and other TKIs. nih.gov It also showed efficacy against GIST cells with specific KIT mutations that confer imatinib resistance. nih.gov

In the context of melanoma, particularly rare subtypes like acral and mucosal melanomas harboring KIT mutations, nilotinib has shown activity. nih.gov Preclinical rationale supports its investigation in these cancers where KIT is a known oncogenic driver. nih.gov

Research in adrenocortical carcinoma (ACC) cell lines, such as H295R, revealed that nilotinib was efficiently cytotoxic in both monolayer and spheroid culture preparations, proving more effective than imatinib. researchgate.net The mechanism of action in these cells involves the ERK1/2 pathway. researchgate.net Studies have also noted that metastatic melanoma cells expressing c-Abl/Arg kinase activity are susceptible to nilotinib-mediated growth inhibition. researchgate.net

Table 2: In Vitro Activity of Nilotinib in Non-Leukemic Cancer Cell Lines

| Cell Line Type | Cancer Type | Key Finding | Citation |

|---|---|---|---|

| GK1C, GK3C | GIST | Inhibited proliferation in a concentration-dependent manner. | nih.gov |

| GK1C-IR, GK3C-IR | Imatinib-Resistant GIST | Showed significant antitumor efficacy, overcoming imatinib resistance. | nih.gov |

| Ba/F3 (wild-type KIT) | GIST Model | More potent inhibitor of proliferation (IC50 35 nM) compared to imatinib. | nih.gov |

| H295R, ACC-T36 | Adrenocortical Carcinoma | More efficient in decreasing cell viability than mitotane (B1677208) and imatinib. | researchgate.net |

Beyond its anticancer properties, nilotinib has been investigated for its role in modulating host immune responses to bacterial infections. In vitro studies using macrophage models have demonstrated that nilotinib can significantly inhibit the intracellular survival and growth of Mycobacterium bovis (M. bovis) and Mycobacterium avium subspecies paratuberculosis (MAP). nih.gov The compound was shown to induce autophagy in infected macrophages, a key cellular process for clearing intracellular pathogens. nih.gov This effect is mediated through the inhibition of the c-ABL tyrosine kinase and the subsequent downregulation of the PI3K/Akt/mTOR signaling pathway. nih.gov Furthermore, nilotinib was observed to promote the activation of the E3 ubiquitin ligase parkin, enhancing the ubiquitination of M. bovis within infected macrophages. nih.gov

In studies on inflammatory responses, nilotinib, but not imatinib, was found to suppress the activation of monocytes and their differentiation into macrophages when stimulated by pro-inflammatory agents like E. coli. nih.gov It blocked the upregulation of monocyte activation markers such as CD11c and CD14. nih.gov

In Vivo Efficacy Studies

The in vitro efficacy of nilotinib in hematological cancers has been successfully translated into in vivo xenograft models. In mouse models of CML, nilotinib treatment significantly improved the survival of mice infused with cells expressing either wild-type BCR-ABL or the imatinib-resistant E255V BCR-ABL mutant, when compared to vehicle-treated controls. nih.gov

Similarly, in mouse models of Ph-positive ALL, nilotinib has demonstrated significant effectiveness. nih.gov In a transplant model using C57Bl/6J mice injected with p190 Bcr/Abl-expressing leukemia cells (8093 cells), nilotinib treatment initiated five days post-transplantation greatly reduced the numbers of circulating leukemic cells and was sufficient to eradicate large numbers of leukemia cells in the lymph nodes within one week. nih.gov

The therapeutic potential of nilotinib has been explored in animal models for non-oncological conditions, primarily focusing on its anti-mycobacterial and anti-inflammatory properties. In mouse models of M. bovis infection, in vivo experiments confirmed the in vitro findings, showing that nilotinib effectively controlled the growth and survival of the bacteria. nih.gov This protective effect was linked to enhanced parkin activity in the infected mice. nih.gov These results suggest that nilotinib can regulate protective innate immune responses against intracellular mycobacteria. nih.gov

Pharmacological Characterization in Preclinical Models

Pharmacokinetic Profiles in Animal Species

The preclinical pharmacokinetic properties of nilotinib have been evaluated across various animal species to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for projecting human pharmacokinetics and designing clinical trials.

Systemic clearance (CL) of nilotinib was found to be relatively low in rodents, accounting for less than 25% of the hepatic blood flow (Q(H)). nih.gov In contrast, clearance was moderate in monkeys and dogs, with ratios of clearance to hepatic blood flow (CL/Q(H)) ranging from 32% to 35%. nih.gov The steady-state volume of distribution (V(ss)) showed variability among species, with values ranging from 0.55 to 3.9 L/kg. nih.gov Following oral administration, the time to reach maximum plasma concentration (Cmax) varied from 0.5 to 4 hours. nih.gov The oral bioavailability was moderate, falling within a range of 17% to 44% across the tested species. nih.gov Furthermore, nilotinib exhibited high plasma protein binding of over 97.5% in all preclinical species, a characteristic that is also observed in humans. nih.govnih.govresearchgate.net

Marked inter-species differences in pharmacokinetic parameters have been observed. nih.gov Elimination half-lives in smaller species like mice and guinea pigs are considerably shorter (1–3 hours) compared to larger species such as prairie dogs and monkeys. nih.govresearchgate.net For instance, in guinea pigs, nilotinib showed extensive tissue distribution with a volume of distribution (Vz) of 37.64 L/kg and a high clearance rate of 11.9 L/hr/kg, resulting in a short elimination half-life of 2.1 hours. nih.gov In Cynomolgus monkeys, a 10 mg/kg oral dose resulted in a mean Cmax of 410 ng/mL at a mean Tmax of 1.67 hours, with an oral terminal half-life of 5.16 hours. nih.gov The longer elimination half-life observed in prairie dogs (6.5 hours intravenously and 7.5 hours orally) makes this species suitable for multiple-dosing studies. nih.govresearchgate.net

| Animal Species | Parameter | Value | Reference |

|---|---|---|---|

| Rodents (General) | Systemic Clearance (CL) | Low (<25% of hepatic blood flow) | nih.gov |

| Monkeys & Dogs | Systemic Clearance (CL) | Moderate (32-35% of hepatic blood flow) | nih.gov |

| Multiple Species | Steady-State Volume of Distribution (Vss) | 0.55 - 3.9 L/kg | nih.gov |

| Multiple Species | Oral Bioavailability | 17 - 44% | nih.gov |

| Guinea Pigs | Elimination Half-Life | 2.1 hours | nih.gov |

| Cynomolgus Monkeys | Oral Terminal Half-Life | 5.16 hours | nih.gov |

| Prairie Dogs | Oral Elimination Half-Life | 7.5 hours | nih.govresearchgate.net |

| Multiple Species | Plasma Protein Binding | >97.5% | nih.govnih.gov |

Pharmacodynamic Markers of Target Inhibition in Preclinical Systems

The pharmacodynamic activity of nilotinib in preclinical models is primarily assessed by measuring the inhibition of its target kinases and the downstream cellular effects. As a tyrosine kinase inhibitor, its principal target in oncology is the BCR-ABL fusion protein. chemicalbook.com In preclinical cancer models, the key pharmacodynamic marker is the inhibition of tyrosine phosphorylation of proteins involved in BCR-ABL intracellular signaling. chemicalbook.com Nilotinib's potency is significantly higher than that of imatinib in both imatinib-sensitive and -resistant chronic myeloid leukemia (CML) cell lines. chemicalbook.com It has demonstrated inhibitory activity against 32 out of 33 imatinib-resistant CML cell lines that express mutant BCR-ABL kinases. chemicalbook.comnih.gov

In the context of neurodegenerative diseases, the primary target is the Abelson tyrosine kinase (c-Abl). mdpi.comparkinsons.org.uk Inhibition of c-Abl by nilotinib has been shown to modulate several downstream pathways that are critical in disease pathogenesis. Key pharmacodynamic markers in these preclinical systems include:

Reduced c-Abl Phosphorylation : A direct marker of target engagement, showing that nilotinib effectively inhibits the kinase activity of c-Abl in the central nervous system. mdpi.comnih.gov

Activation of Parkin : Nilotinib treatment leads to an increase in the levels of active, soluble ubiquitinated parkin, an E3 ubiquitin ligase. alzdiscovery.orgalzdiscovery.org The tyrosine kinase c-Abl is known to inhibit parkin's activity; therefore, nilotinib-mediated c-Abl inhibition restores parkin function. alzdiscovery.org

Enhanced Autophagy : A crucial marker of nilotinib's effect is the promotion of autophagy, the cellular process for clearing aggregated proteins. nih.govalzdiscovery.org This is often measured by observing an enhanced interaction between parkin and Beclin-1, which facilitates autophagic processes. alzdiscovery.org

Reduced α-synuclein Phosphorylation : In a mouse model of multiple systems atrophy, nilotinib reduced the phosphorylation of α-synuclein at tyrosine 39, consistent with c-Abl inhibition. alzdiscovery.org

Modulation of Inflammatory Pathways : In preclinical neuroinflammation models, nilotinib has been shown to suppress the activation of microglia and the production of proinflammatory cytokines like COX-2, IL-1β, and IL-6. nih.gov This effect is mediated by the inhibition of P38 and STAT3 signaling pathways, which serve as pharmacodynamic markers of its anti-inflammatory activity. nih.gov

| Pharmacodynamic Marker | Preclinical System | Observed Effect of Nilotinib | Reference |

|---|---|---|---|

| BCR-ABL Tyrosine Phosphorylation | CML Cell Lines | Inhibition | chemicalbook.com |

| c-Abl Phosphorylation | Preclinical Neurodegeneration Models | Reduction | mdpi.comnih.gov |

| Active (Ubiquitinated) Parkin Levels | Rodent AD Models | Increase | alzdiscovery.orgalzdiscovery.org |

| Parkin-Beclin-1 Interaction | Animal Models of AD | Enhancement | mdpi.com |

| α-synuclein Phosphorylation (Tyr39) | Mouse Model of MSA | Reduction | alzdiscovery.org |

| Proinflammatory Cytokines (e.g., IL-1β, IL-6) | LPS-injected Mouse Model | Suppression | nih.gov |

| P38/STAT3 Signaling | Microglial Cell Lines, Mouse Models | Inhibition | nih.gov |

Novel Therapeutic Applications in Preclinical Settings (e.g., Neurodegenerative Diseases)

Beyond its established use in oncology, nilotinib has been investigated for novel therapeutic applications, most notably in the field of neurodegenerative diseases. mdpi.comnih.gov Preclinical research suggests that by targeting c-Abl, nilotinib can intervene in pathological processes common to several of these disorders, primarily by promoting the autophagic clearance of neurotoxic protein aggregates. alzdiscovery.orgalzdiscovery.org

In preclinical models of Parkinson's disease (PD) and other synucleinopathies, c-Abl activation is recognized as a contributor to pathogenesis. researchgate.netnih.gov Studies using animal models of PD, including those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), have shown that nilotinib can prevent the death of dopaminergic neurons and improve motor deficits. researchgate.netnih.gov The proposed mechanism involves the nilotinib-mediated inhibition of c-Abl, which leads to the autophagic degradation of α-synuclein, a protein that aggregates in Lewy bodies. parkinsons.org.ukresearchgate.net Furthermore, nilotinib has been observed to enhance the trafficking of α-synuclein and hyper-phosphorylated tau into lysosomes for degradation, effectively clearing these toxic proteins. researchgate.net

For Alzheimer's disease (AD) , preclinical evidence indicates a similar beneficial role for nilotinib. alzdiscovery.orgalzdiscovery.org In various rodent models of AD, nilotinib treatment has been shown to decrease the activation of c-Abl. alzdiscovery.orgalzdiscovery.org This action promotes the clearance of amyloid-beta (Aβ) and phosphorylated tau, the two hallmark pathological proteins in AD. nih.govmdpi.com Specifically, nilotinib has been found to reduce levels of both soluble and insoluble Aβ42 and decrease amyloid plaque burden. alzdiscovery.orgnih.gov By enhancing the interaction between parkin and Beclin-1, nilotinib facilitates Aβ clearance and has been shown to improve cognitive performance in animal models of AD. mdpi.com Nilotinib may also exert neuroprotective effects by reducing neuroinflammation through the inhibition of Discoidin Domain Receptor 1 (DDR1). mdpi.com

The potential of nilotinib has also been explored in other neurodegenerative conditions. In a mouse model of multiple systems atrophy (MSA) , nilotinib was able to reduce the phosphorylation of α-synuclein, although this did not translate to a reduction in protein aggregation or neurodegeneration in that specific study. alzdiscovery.org Additionally, nilotinib has been demonstrated to promote the clearance of TDP-43, a protein implicated in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration. alzdiscovery.orgalzdiscovery.org

Beyond protein clearance, preclinical studies show that nilotinib may mitigate neuroinflammation. In mouse models where neuroinflammation is induced by lipopolysaccharide (LPS), nilotinib treatment suppressed microglial activation and the release of proinflammatory cytokines. nih.gov This anti-inflammatory effect was associated with the rescue of spatial memory impairment, suggesting a broader neuroprotective potential for the compound. nih.gov

Mechanisms of Drug Resistance and Strategies for Overcoming Resistance to Nilotinib Hydrochloride Monohydrate

Kinase Domain Mutations Conferring Resistance

Mutations within the kinase domain of the BCR-ABL fusion protein are a primary mechanism of resistance to nilotinib (B1678881). nih.govashpublications.org These mutations can interfere with the binding of the drug to its target, thereby diminishing its inhibitory effect. ashpublications.org While nilotinib is effective against many imatinib-resistant BCR-ABL mutations, certain specific mutations can confer resistance to nilotinib as well. nih.govnih.gov

Analysis of Specific BCR-ABL Mutations (e.g., T315I)

A multitude of mutations within the BCR-ABL kinase domain have been identified in patients who develop resistance to TKI therapy. nih.gov One of the most clinically significant mutations is the T315I mutation, often referred to as the "gatekeeper" mutation. ashpublications.orgnih.gov This specific mutation involves the substitution of threonine (T) with isoleucine (I) at position 315 of the ABL kinase domain. The T315I mutation is notorious for conferring a high degree of resistance to nilotinib. ashpublications.orgnih.gov

Other mutations that have been associated with reduced sensitivity to nilotinib include those affecting the P-loop of the kinase domain, such as Y253H, E255K/V, and F359C/V. nih.govnih.govcase.edu The frequency and type of mutations can vary among patients and may emerge during the course of treatment. nih.gov

| BCR-ABL Mutation | Reported Sensitivity to Nilotinib | Reference |

|---|---|---|

| T315I | Resistant | nih.govashpublications.orgnih.gov |

| Y253H | Less Sensitive | nih.govcase.edu |

| E255K/V | Less Sensitive | nih.govcase.edu |

| F359C/V | Less Sensitive | nih.govcase.edu |

Impact on Nilotinib Binding and Efficacy

The structural changes induced by kinase domain mutations can directly impair the binding of nilotinib to the ATP-binding pocket of the BCR-ABL protein. The T315I mutation, for instance, introduces a bulky isoleucine residue that sterically hinders the binding of nilotinib, while still allowing ATP to bind, thus maintaining the kinase's activity. icr.ac.ukecancer.org This steric hindrance is a key reason for the profound resistance conferred by this mutation.

Mutations in the P-loop can also alter the conformation of the kinase domain, leading to a reduced affinity for nilotinib. nih.gov This decreased binding affinity translates to a higher concentration of the drug being required to achieve the same level of kinase inhibition, often exceeding clinically achievable levels. Consequently, the efficacy of nilotinib is significantly compromised in the presence of these mutations, leading to disease progression.

Drug Efflux Transporter Overexpression and Activity

A second major mechanism of resistance to nilotinib involves the active removal of the drug from cancer cells by ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins function as efflux pumps, utilizing the energy from ATP hydrolysis to transport a wide range of substrates, including chemotherapeutic agents, out of the cell. plos.orgnih.gov The overexpression of these transporters can lead to decreased intracellular concentrations of nilotinib, rendering it less effective.

Role of ABCB1 (P-glycoprotein) in Nilotinib Resistance

ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a well-characterized efflux transporter implicated in resistance to numerous anticancer drugs. nih.govmdpi.com Studies have shown that nilotinib is a substrate of ABCB1. nih.govaacrjournals.org Overexpression of ABCB1 in cancer cells can lead to a significant reduction in the intracellular accumulation of nilotinib, thereby conferring resistance. nih.govnih.gov This mechanism has been observed in various cancer cell lines and is considered a significant contributor to nilotinib resistance in patients. aacrjournals.orgsemanticscholar.org

Involvement of ABCG2 (BCRP) and ABCC10 (MRP7) in Drug Efflux

In addition to ABCB1, other ABC transporters have been identified as contributors to nilotinib resistance. ABCG2, also known as breast cancer resistance protein (BCRP), is another important efflux pump that can transport nilotinib out of cancer cells. nih.govaacrjournals.org Overexpression of ABCG2 has been shown to decrease the intracellular concentration of nilotinib and contribute to drug resistance. chemicalbook.comresearchgate.net

More recently, ABCC10, also known as multidrug resistance protein 7 (MRP7), has been implicated in nilotinib resistance. plos.orgnih.gov Research has demonstrated that nilotinib can interact with and is transported by ABCC10. nih.govresearchgate.net Overexpression of ABCC10 can therefore contribute to reduced intracellular drug levels and subsequent resistance.

| Efflux Transporter | Common Name | Role in Nilotinib Resistance | Reference |

|---|---|---|---|

| ABCB1 | P-glycoprotein (P-gp) | Efflux of Nilotinib | nih.govnih.govaacrjournals.org |

| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Efflux of Nilotinib | nih.govaacrjournals.orgresearchgate.net |

| ABCC10 | Multidrug Resistance Protein 7 (MRP7) | Efflux of Nilotinib | plos.orgnih.govnih.gov |

Strategies for Transporter Modulation to Restore Sensitivity

Given the significant role of efflux transporters in nilotinib resistance, strategies aimed at modulating their function are of great interest. One approach is the co-administration of nilotinib with inhibitors of these transporters. By blocking the efflux pumps, these inhibitors can increase the intracellular concentration of nilotinib, potentially restoring its therapeutic efficacy.

Interestingly, studies have shown that nilotinib itself can act as an inhibitor of ABCB1 and ABCG2. nih.govmdpi.com This dual role as both a substrate and an inhibitor suggests complex interactions at the cellular level. Nilotinib has been shown to reverse ABCB1- and ABCG2-mediated multidrug resistance by blocking the efflux function of these transporters. nih.govnih.govresearchgate.net This suggests that nilotinib may potentiate the cytotoxicity of other anticancer drugs that are substrates of these transporters.

Furthermore, research into specific inhibitors of these transporters is ongoing. The development of potent and specific inhibitors of ABCB1, ABCG2, and ABCC10 could provide a valuable therapeutic strategy to overcome nilotinib resistance. icr.ac.ukecancer.org Combining nilotinib with such modulators could potentially resensitize resistant cancer cells and improve clinical outcomes for patients.

Development of Combination Therapies to Circumvent Resistance

To counteract the complex mechanisms of nilotinib resistance, researchers are actively investigating combination therapy strategies. The goal is to target multiple pathways simultaneously, creating a synergistic or additive effect that resistant cells cannot easily overcome. This involves pairing nilotinib with other treatment modalities, such as radiation, or with other targeted drugs that inhibit parallel or downstream survival pathways.

Synergistic Effects with Radiation Therapy

Combining nilotinib with radiation therapy has shown promise in preclinical models, demonstrating a dose-dependent synergistic interaction. nih.gov This combination can be particularly effective against drug-resistant cell populations. nih.gov In vitro experiments on Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cells showed that while nilotinib monotherapy led to the development of resistance, the combination with radiation produced a greater and more sustained reduction in cell viability. nih.gov

The synergy appears to be linked to the modulation of key survival pathways. For instance, the phosphorylation of AKT, a protein central to cell proliferation and chemoresistance, was shown to be downregulated more effectively and persistently with the combination therapy compared to either treatment alone. nih.gov While the precise mechanisms are still under investigation, it is believed that radiation-induced DNA damage combined with nilotinib's inhibition of key survival kinases creates a multi-pronged attack that is more effective at inducing cell death. medwinpublishers.comoup.com

| Treatment Group | Cell Viability Reduction (Day 6) | Key Pathway Modulation |

| Nilotinib Monotherapy | ~43% | Initial p-AKT increase, followed by upregulation |

| Radiation (2 Gy) | Significant initial reduction | Slight p-AKT increase |

| Nilotinib + Radiation (2 Gy) | Greater than single agents | Sustained downregulation of p-AKT |

This table summarizes in vitro findings on the synergistic effects of combining nilotinib and radiation therapy on Ph+ ALL cell viability and the AKT signaling pathway, based on data from published research. nih.gov

Combinations with Other Tyrosine Kinase Inhibitors or Signaling Pathway Modulators

Combining nilotinib with other targeted agents is a key strategy to prevent or overcome resistance. This approach aims to either provide a more comprehensive blockade of the primary target or inhibit escape pathways that cells activate in response to nilotinib.

Combinations with other BCR-ABL TKIs: The simultaneous use of nilotinib and imatinib (B729) has been shown to produce additive or synergistic cytotoxicity in various BCR-ABL-positive cell lines, including those with point mutations that confer imatinib resistance. nih.govkarger.com This combination may suppress the emergence of drug-resistant clones more effectively than sequential therapy. nih.govkarger.com However, this approach is generally ineffective against the highly resistant T315I mutation. nih.gov

Combinations with Signaling Pathway Modulators: Since resistant cells often rely on BCR-ABL-independent survival signals, combining nilotinib with inhibitors of these alternative pathways is a rational approach. For example, the RAS/RAF/MEK/ERK pathway can become activated in drug-resistant CML cells. nih.gov Studies have shown that nilotinib can paradoxically activate this pathway in resistant cells, creating a new dependency. Consequently, combining nilotinib with a MEK inhibitor results in synthetic lethality, effectively killing the resistant cells and blocking tumor growth in preclinical models. nih.govresearchgate.net Similarly, targeting the PI3K/AKT/mTOR pathway, which is another major mediator of cell survival, is being explored as a strategy to overcome resistance. researchgate.net

| Combination Agent | Target Pathway | Rationale for Combination |

| Imatinib | BCR-ABL | Additive/synergistic inhibition of BCR-ABL; may suppress a wider range of resistant clones. nih.govkarger.com |

| MEK Inhibitors (e.g., Trametinib) | RAF/MEK/ERK | Induces synthetic lethality by blocking a survival pathway that becomes activated in nilotinib-resistant cells. nih.govresearchgate.net |

| PI3K/mTOR Inhibitors (e.g., BEZ235) | PI3K/AKT/mTOR | Blocks a parallel survival pathway often hyperactivated in TKI-resistant cells. researchgate.net |

| Src Kinase Inhibitors (e.g., Dasatinib) | Src Family Kinases | Overcomes resistance mediated by overexpression of Src kinases like LYN. aacrjournals.org |

This table provides an overview of different combination therapy strategies with nilotinib, the targeted pathways, and the scientific rationale for their use in overcoming drug resistance.

Clinical Research of Nilotinib Hydrochloride Monohydrate: Efficacy and Response

Clinical Trials in Chronic Myeloid Leukemia (CML)

Nilotinib (B1678881) has been established as a potent therapeutic agent in the management of Philadelphia chromosome-positive (Ph+) CML, a hematological malignancy characterized by the Bcr-Abl fusion protein.

Studies in Newly Diagnosed Philadelphia Chromosome-Positive CML in Chronic Phase

The landmark Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Patients (ENESTnd) study, a phase 3, multicenter, open-label, randomized trial, has been pivotal in establishing the role of nilotinib as a first-line treatment for chronic phase (CP) Ph+ CML. This study compared the efficacy of two doses of nilotinib with the then-standard-of-care, imatinib (B729). clinicaltrials.govnih.gov A total of 846 patients were randomized to receive nilotinib 300 mg twice daily, nilotinib 400 mg twice daily, or imatinib 400 mg once daily. nih.gov

The primary endpoint of the ENESTnd trial was the rate of major molecular response (MMR) at 12 months. nih.gov The results demonstrated the superiority of nilotinib over imatinib, with significantly higher rates of MMR achieved in the nilotinib arms. clinicaltrials.govnih.gov This superiority in achieving deep molecular responses has been a consistent finding throughout the long-term follow-up of the study.

Table 1: Major Molecular Response (MMR) Rates in the ENESTnd Trial

| Treatment Arm | MMR Rate at 12 Months | MMR Rate at 24 Months | Cumulative MMR Rate at 10 Years |

| Nilotinib 300 mg twice daily | 44% | 71% | 77.7% |

| Nilotinib 400 mg twice daily | 43% | Not explicitly stated in the provided results | 79.7% |

| Imatinib 400 mg once daily | 22% | Not explicitly stated in the provided results | 62.5% |

Data sourced from multiple reports of the ENESTnd trial. nih.govcancer.gov

Research in Imatinib-Resistant or -Intolerant Philadelphia Chromosome-Positive CML (Chronic and Accelerated Phases)

For patients with Ph+ CML in chronic phase (CP) who have developed resistance or intolerance to imatinib, nilotinib has shown significant and durable responses. A phase 2, open-label study evaluated the efficacy and safety of nilotinib in this patient population. ascopubs.org In this trial, 321 patients with imatinib-resistant or -intolerant CML-CP were administered nilotinib 400 mg twice daily. ascopubs.org

The study demonstrated that nilotinib induced rapid and sustained responses. ascopubs.org The primary endpoint was the rate of major cytogenetic response (MCyR). ascopubs.org The results showed that a significant proportion of patients achieved both hematologic and cytogenetic responses. ascopubs.org

In a separate international phase 2 study, nilotinib was investigated in CML patients in both chronic phase (CP) and accelerated phase (AP) who had failed treatment with both imatinib and dasatinib (B193332). nih.gov This study included 39 patients in CP and 21 in AP. nih.gov The findings indicated that nilotinib is an effective therapeutic option even after failure of other tyrosine kinase inhibitors. nih.gov

Table 2: Efficacy of Nilotinib in Imatinib-Resistant or -Intolerant CML-CP (24-Month Follow-up)

| Response | Rate |

| Major Cytogenetic Response (MCyR) | 59% |

| Complete Cytogenetic Response (CCyR) | 44% |

| Complete Hematologic Response (CHR) | 77% (in patients without CHR at baseline) |

Data from a phase 2 study with 24-month follow-up. nih.gov

Evaluation of Molecular and Cytogenetic Responses (e.g., Major Molecular Response, Complete Cytogenetic Response)

The depth of response to treatment in CML is a critical predictor of long-term outcomes. Key measures of response include complete cytogenetic response (CCyR), where no Ph+ cells are detected in the bone marrow, and major molecular response (MMR), defined as a ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline.

In the ENESTnd trial for newly diagnosed CML, nilotinib demonstrated significantly higher rates of both CCyR and MMR compared to imatinib. clinicaltrials.govnih.gov By 24 months of follow-up, the rates of MMR were substantially higher in the nilotinib arms. nih.gov Furthermore, a greater proportion of patients on nilotinib achieved deeper levels of molecular response, such as MR4.5 (a ≥4.5-log reduction in BCR-ABL1 transcripts), which has been associated with the potential for treatment-free remission. cancer.gov

Long-term Efficacy and Survival Outcomes in CML

The 10-year follow-up of the ENESTnd study has provided robust data on the long-term benefits of frontline nilotinib therapy in CML-CP. cancer.gov The cumulative rates of MMR and the deeper molecular response, MR4.5, remained significantly higher with nilotinib compared to imatinib. cancer.gov

Table 3: 10-Year Outcomes in the ENESTnd Trial

| Outcome | Nilotinib 300 mg twice daily | Nilotinib 400 mg twice daily | Imatinib 400 mg once daily |

| Cumulative Rate of MR4.5 | 61.0% | 61.2% | 39.2% |

| Estimated 10-Year Overall Survival | 87.6% | 90.3% | 88.3% |

| Progression to Accelerated/Blast Phase (on treatment) | 2 | 5 | 17 |

Data from the 10-year analysis of the ENESTnd trial. cancer.govnih.gov

Exploratory Clinical Applications in Other Malignancies

While the primary indication for nilotinib is CML, its mechanism of action as a kinase inhibitor has led to investigations into its potential efficacy in other cancers driven by specific genetic mutations.

Studies in BRAF V600 Mutant Melanoma

The role of nilotinib in BRAF V600 mutant melanoma is currently being explored in early-phase clinical trials. A phase I dose-escalation study is underway to evaluate the safety, tolerability, and optimal dose of nilotinib when given in combination with BRAF and MEK inhibitors (dabrafenib and trametinib (B1684009) or encorafenib (B612206) and binimetinib) in patients with metastatic or unresectable BRAF V600 mutant melanoma. cancer.gov The primary objective of this trial is to determine the maximum tolerated dose and recommended phase II dose of the combination therapy. cancer.gov Patients enrolled in this study have either stable disease on a BRAF/MEK inhibitor regimen or have failed prior treatment with such a regimen. cancer.gov Efficacy data from this ongoing trial is not yet mature.

Investigations in Castrate-Resistant Prostate Cancer (CRPC)

The exploration of nilotinib hydrochloride monohydrate in the context of castrate-resistant prostate cancer (CRPC) has yielded insights into its potential as an antineoplastic agent. While one study noted that the anticancer effects of nilotinib used as a monotherapy in CRPC produced mixed results, further research has confirmed its antineoplastic activity in hormone-refractory prostate cancer cells. nih.govnih.gov A significant finding in these investigations was the observation that nilotinib treatment can trigger an upregulation of the phospho-extracellular-signal-regulated kinases (ERK) survival pathway, a factor that could potentially mitigate its therapeutic effectiveness. nih.gov

Preclinical research has shown promise for nilotinib in combination therapies. A study combining nilotinib with sorafenib (B1663141) demonstrated significant cytotoxicity against CRPC cell lines in vitro. nih.gov This combination led to an 80% reduction in the viability of PC3 prostate cancer cells after 72 hours of treatment. nih.gov Similarly, in the LNCaP cell line, the combination therapy resulted in a 76% decrease in cell numbers. nih.gov These findings highlight the potential relevance of a targeted combination therapy approach for the treatment of CRPC. nih.gov

Table 1: In Vitro Cytotoxicity of Nilotinib in Combination with Sorafenib

| Cell Line | Treatment | Effect | Reference |

|---|---|---|---|

| PC3 | Combination of Sorafenib and Nilotinib (2.5 μM) | 80% decrease in cell viability after 72 hours | nih.gov |

| LNCaP | Combination of Sorafenib and Nilotinib | 76% decrease in cell number | nih.gov |

Research in Acute Lymphoblastic Leukemia (ALL)

Nilotinib has been a subject of significant clinical investigation for the treatment of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), typically administered in conjunction with chemotherapy. clinicaltrials.govnih.gov These studies have consistently reported high rates of remission.

Table 2: Key Efficacy Findings from Nilotinib Clinical Trials in Ph+ ALL

| Study Population | Treatment Regimen | Key Efficacy Results | Reference |

|---|---|---|---|

| Newly diagnosed Ph+ ALL (n=30) | Nilotinib + multi-agent chemotherapy | 100% Hematologic Complete Remission; 83.3% cumulative Molecular Complete Response; 4-year Overall Survival: 45% | nih.gov |

| Elderly (≥55 years) newly diagnosed Ph+ ALL (n=56) | Nilotinib + low-intensity chemotherapy | 87% Complete Hematologic Response; 2-year Overall Survival (no transplant): 72.7% | ascopost.comashpublications.org |

Pediatric Clinical Investigations

Clinical investigations have established the efficacy of nilotinib for pediatric patients with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia in chronic phase (CML-CP). nih.govnih.gov Its use has been studied in both newly diagnosed children and those who have developed resistance or intolerance to other tyrosine kinase inhibitors such as imatinib and dasatinib. nih.govnih.gov

The approval of nilotinib for pediatric use by the U.S. Food and Drug Administration (FDA) for children aged one year and older was supported by data from two clinical trials that included 69 pediatric patients with Ph+ CML-CP. targetedonc.comfda.gov The primary measure of efficacy in these trials was the major molecular response (MMR) rate. targetedonc.comfda.gov

Table 3: Efficacy of Nilotinib in Pediatric Patients with Ph+ CML-CP (Initial Approval Data)

| Patient Cohort | Efficacy Endpoint (at 12 cycles) | Response Rate | Reference |

|---|---|---|---|

| Newly Diagnosed (n=25) | Major Molecular Response (MMR) | 60.0% (95% CI, 38.7-78.9) | targetedonc.comfda.gov |

| Resistant/Intolerant (n=44) | Major Molecular Response (MMR) | 40.9% (95% CI, 26.3-56.8) | targetedonc.comfda.gov |

Table 4: Long-Term Efficacy of Nilotinib in Pediatric Patients with Ph+ CML-CP (DIALOG Study)

| Patient Cohort | Efficacy Endpoint (by 66 cycles) | Response Rate | Reference |

|---|---|---|---|

| Newly Diagnosed (n=25) | Cumulative MR4.5 | 44.0% | nih.gov |

| Resistant/Intolerant (n=33) | Cumulative MMR | 60.6% | nih.gov |

Treatment Discontinuation and Remission Durability Studies

A pivotal aspect of modern nilotinib research has been the investigation of treatment-free remission (TFR), which explores the possibility for patients who have achieved a deep and lasting molecular response to discontinue therapy while maintaining remission. nih.gov

The ENESTfreedom trial focused on TFR in CML-CP patients who had achieved a sustained deep molecular response on frontline nilotinib. nih.gov Patients in this study, after a median treatment duration of approximately 3.6 years, attempted to stop treatment. nih.gov Results showed that 48.9% of patients were still in TFR 96 weeks after discontinuation. nih.gov Follow-up data at 192 weeks indicated a durable TFR rate of 44.2%. ascopubs.org Importantly, for patients who experienced a molecular relapse and needed to restart nilotinib, the treatment was highly effective at re-establishing control, with 98.9% regaining MMR and 92.0% regaining a deep molecular response (MR4.5). nih.gov

Similarly, the ENESTop study evaluated TFR in CML-CP patients who had switched to nilotinib as a second-line therapy after imatinib and achieved a deep molecular response. ascopubs.org This study reported a TFR rate of 48.4% at 144 weeks. ascopubs.org Re-initiation of nilotinib in patients who lost MMR was also successful, with 97.1% regaining MMR and 91.2% re-achieving MR4.5. ascopubs.org

Additional studies have reinforced these findings. The Japanese STAT2 trial observed a 12-month TFR rate of 67.9%, with an estimated 3-year treatment-free survival of 62.8%. nih.gov The GIMEMA CML 0307 study reported an estimated 2-year treatment-free survival of 72.6%. haematologica.org Collectively, these studies establish TFR as an achievable and important clinical goal for a substantial number of CML patients on nilotinib who attain a durable deep molecular response. nih.govnih.govascopubs.org

Table 5: Treatment-Free Remission (TFR) Rates in Key Nilotinib Discontinuation Studies

| Study | Patient Population | TFR Rate | Timepoint | Reference |

|---|---|---|---|---|

| ENESTfreedom | Frontline Nilotinib | 48.9% | 96 weeks | nih.gov |

| ENESTfreedom | Frontline Nilotinib | 44.2% | 192 weeks | ascopubs.org |

| ENESTop | Second-line Nilotinib | 53.2% | 96 weeks | ascopubs.org |

| ENESTop | Second-line Nilotinib | 48.4% | 144 weeks | ascopubs.org |

| STAT2 (Japan) | Post-consolidation | 67.9% | 12 months | nih.gov |

| GIMEMA CML 0307 | Frontline Nilotinib | 72.6% (estimated) | 24 months | haematologica.org |

Pharmacological Research: Pharmacokinetics and Pharmacodynamics of Nilotinib Hydrochloride Monohydrate

Pharmacokinetic Parameters

The journey of nilotinib (B1678881) hydrochloride monohydrate through the body is characterized by a series of intricate processes that determine its ultimate concentration at the site of action. Understanding these pharmacokinetic parameters is fundamental to optimizing its therapeutic efficacy.

Absorption Dynamics and Factors Influencing Variability

Following oral administration, nilotinib is rapidly absorbed, with peak serum concentrations typically reached approximately 3 hours after dosing. nih.govresearchgate.net The absorption process, however, is not straightforward and is subject to significant variability. One of the most influential factors is the presence of food. The bioavailability of nilotinib can increase by as much as 82% when administered with a high-fat meal compared to a fasted state. nih.govucsd.edu This food effect is a critical consideration in its clinical use.

Furthermore, the absorption of nilotinib appears to be solubility-limited, particularly at higher doses. ucsd.edu This means that as the dose increases, the proportion of the drug that is absorbed does not increase proportionally, a phenomenon that may be attributed to saturation at absorption sites. researchgate.net The aqueous solubility of nilotinib hydrochloride monohydrate is also highly pH-dependent, being more soluble in acidic environments and practically insoluble in solutions with a pH of 4.5 or higher. fda.gov This characteristic can influence its dissolution and subsequent absorption in the gastrointestinal tract.

Distribution Characteristics, Including Tissue Penetration Profiles

Once absorbed into the systemic circulation, nilotinib exhibits extensive tissue distribution. researchgate.net Preclinical studies have shown that it has a steady-state volume of distribution (Vss) ranging from 0.55 to 3.9 L/kg across different species. nih.gov In humans, the predicted Vss is approximately 2.0 L/kg. nih.gov This extensive distribution is facilitated by high plasma protein binding, which exceeds 97.5% in both preclinical species and humans. nih.gov

Studies in animals have revealed that nilotinib concentrates in several tissues, including the bile, the uveal tract of the eye, the glandular stomach, the liver, and the adrenal gland. fda.gov While it shows limited penetration across the blood-brain and blood-testis barriers, it has been found to cross the placenta and enter the milk of lactating rats. fda.gov

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 Isoforms, UGT1A1)

The metabolism of nilotinib is a critical determinant of its clearance from the body and is primarily carried out in the liver. In vitro studies have identified the cytochrome P450 (CYP) 3A4 enzyme as the main catalyst for the oxidation and hydroxylation of nilotinib. nih.gov The clinical relevance of this pathway is underscored by the significant impact of drugs that either inhibit or induce CYP3A4 activity on nilotinib exposure. nih.gov For instance, co-administration with a strong CYP3A4 inhibitor like ketoconazole (B1673606) can substantially increase nilotinib levels, while a potent inducer such as rifampicin (B610482) can markedly decrease them. nih.gov

While CYP3A4 is the primary metabolic route, some research suggests a minor role for CYP2C8. chemicalbook.com In addition to its role as a substrate, nilotinib also acts as a competitive inhibitor of several CYP isoforms, including CYP3A4/5, CYP2C8, CYP2C9, and CYP2D6. nih.gov Furthermore, it inhibits uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1), an enzyme involved in the glucuronidation of various compounds, including bilirubin (B190676). nih.gov The main circulating component in the serum is unchanged nilotinib, with its metabolites contributing minimally to its pharmacological activity. chemicalbook.com

Elimination Routes and Apparent Half-Life Determination

The elimination of nilotinib and its metabolites occurs predominantly through the feces. Following administration, over 90% of the dose is excreted in the feces within 7 days. chemicalbook.com The apparent elimination half-life of nilotinib is approximately 17 hours, a characteristic that supports twice-daily dosing regimens. chemicalbook.comnih.gov The mean clearance of nilotinib in patients with newly diagnosed Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) in the chronic phase was determined to be 20.2 L/h. chemicalbook.com

| Pharmacokinetic Parameter | Value | Source |

| Time to Peak Concentration (Tmax) | ~3 hours | nih.govresearchgate.net |

| Elimination Half-Life (t½) | ~17 hours | chemicalbook.comnih.gov |

| Plasma Protein Binding | >97.5% | nih.gov |

| Primary Metabolic Enzyme | CYP3A4 | nih.gov |

| Primary Route of Elimination | Feces (>90%) | chemicalbook.com |

Impact of Physiological Factors (e.g., Age, Sex, Organ Impairment, Gastrectomy Status) on Pharmacokinetics

Several physiological factors can influence the pharmacokinetic profile of nilotinib. A study investigating the effects of hepatic impairment found that after a single 200 mg dose, nilotinib exposure was modestly increased in individuals with mild, moderate, and severe liver dysfunction compared to those with normal hepatic function. nih.gov Specifically, the area under the concentration-time curve (AUC) was higher by 35% in mild and moderate impairment, and 19% in severe impairment. nih.gov

Sex has also been identified as a covariate affecting nilotinib bioavailability, with one study indicating that male patients had approximately 10% lower bioavailability of a tablet formulation compared to female patients. nih.gov However, this difference is not considered to be clinically significant. nih.gov

The impact of gastrectomy on nilotinib pharmacokinetics has also been a subject of investigation, particularly in patients with gastrointestinal stromal tumors (GIST), to understand the relationship between the type of surgery and the drug's pharmacokinetic properties. clinicaltrials.gov

Pharmacodynamic Relationships

The pharmacodynamics of nilotinib are intrinsically linked to its pharmacokinetic profile, with the concentration of the drug at its target site directly influencing its therapeutic effect. Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the protein responsible for the development of Philadelphia chromosome-positive chronic myeloid leukemia (CML). chemicalbook.comdrugbank.com It binds with high affinity to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby inhibiting its constitutive kinase activity. chemicalbook.comcancer.gov This action prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. chemicalbook.com

A clear relationship has been observed between nilotinib exposure and certain pharmacodynamic markers. For instance, there is a positive correlation between steady-state nilotinib trough concentrations and the occurrence of total bilirubin elevations, a finding consistent with its inhibition of UGT1A1. nih.gov Additionally, a correlation has been noted between nilotinib exposure and changes in the Fredericia-corrected QT interval (QTcF) from baseline. nih.gov

Exposure-Response Correlations and Therapeutic Index Considerations

The relationship between nilotinib exposure and its clinical effects has been a subject of extensive research, revealing complex correlations that differ based on the patient population and the specific outcomes measured.

In studies involving newly diagnosed Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) patients in the chronic phase, a less than proportional dose-exposure relationship has been observed. nih.govresearchgate.netnih.govashpublications.org For instance, patients receiving a 400 mg twice-daily dose showed only a modest 11.5% to 14.8% higher exposure (as measured by area under the curve and maximum concentration) compared to those on a 300 mg twice-daily regimen. nih.govnih.gov This is thought to be due to the dose-limited absorption of the compound. nih.gov Interestingly, within this patient group, no significant association was found between nilotinib exposure levels and the achievement of a major molecular response (MMR) at 12 months. nih.govresearchgate.netashpublications.orgnih.gov This suggests that for newly diagnosed patients, once therapeutic concentrations are reached, further increases in exposure may not directly translate to improved molecular response rates.

However, the scenario is different for patients with imatinib-resistant or -intolerant CML. In this population, a clearer exposure-response relationship for efficacy has been established. researchgate.net Studies have demonstrated that patients with lower steady-state trough concentrations (Cmin) of nilotinib experience a significantly longer time to achieve both complete cytogenetic response and major molecular response. researchgate.net Furthermore, lower Cmin values were associated with a shorter time to disease progression, highlighting the importance of maintaining adequate drug exposure to maximize efficacy in this more advanced setting. researchgate.net

Regarding the therapeutic index, nilotinib exposure is positively correlated with certain adverse events. A significant relationship exists between higher nilotinib exposure and the occurrence of elevated total bilirubin. nih.govnih.govashpublications.orgnih.govresearchgate.net A positive correlation has also been consistently observed between nilotinib exposure and the degree of QTcF interval prolongation on electrocardiograms. nih.govresearchgate.netashpublications.orgnih.gov These findings are crucial for therapeutic index considerations, indicating that while higher exposure may be beneficial for efficacy in certain patient populations, it also increases the risk of specific toxicities. This balance underscores the need for careful management of the therapeutic window.

| Patient Population | Exposure Parameter | Efficacy Correlation | Safety/Toxicity Correlation |

|---|---|---|---|

| Newly Diagnosed CML-CP | AUC, Cmax, Cmin | No significant relationship with MMR at 12 months. nih.govresearchgate.netashpublications.orgnih.gov | Positive correlation with total bilirubin elevation and QTcF prolongation. nih.govresearchgate.netashpublications.orgnih.gov |